3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine
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Overview
Description
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a dichlorobenzyl group and a phenylsulfanyl group attached to a pyridazine ring. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a thiolation reaction using phenylthiol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorobenzyl)-6-(phenylsulfanyl)pyridazine: can be compared with other pyridazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the phenylsulfanyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-phenylsulfanylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2S/c18-13-7-6-12(16(19)11-13)10-14-8-9-17(21-20-14)22-15-4-2-1-3-5-15/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNQNCIEWOEFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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